molecular formula C20H22N2O2S2 B2824076 4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 873010-39-0

4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2824076
CAS No.: 873010-39-0
M. Wt: 386.53
InChI Key: JTDSTOJBHWYSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzene sulfonamide core linked via an ethyl group to a 1,3-thiazole ring substituted with methyl groups at positions 4 and 2, the latter bearing a 3-methylphenyl moiety. The sulfonamide group and thiazole ring are critical pharmacophores, often associated with bioactivity in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-14-7-9-18(10-8-14)26(23,24)21-12-11-19-16(3)22-20(25-19)17-6-4-5-15(2)13-17/h4-10,13,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDSTOJBHWYSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under acidic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Benzenesulfonamide Group: The benzenesulfonamide group is formed by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the thiazole intermediate with the benzenesulfonamide intermediate under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and the chlorine atom (if present in derivatives) are primary sites for nucleophilic substitution.

Reaction TypeReagents/ConditionsProductsKey Observations
Chlorine Substitution Amines (e.g., NH₃, alkyl amines) in polar aprotic solvents (DMF, DMSO) at 60–80°CAmine-substituted sulfonamidesReactivity depends on steric hindrance from the thiazole and aryl groups .
Sulfonamide Hydrolysis Strong acids (H₂SO₄) or bases (NaOH) under refluxBenzenesulfonic acid derivativesComplete hydrolysis requires prolonged heating (6–12 hrs).

Mechanistic Insight : The electron-withdrawing sulfonyl group activates the adjacent NH group for deprotonation, facilitating nucleophilic attack. Steric effects from the thiazole’s 3-methylphenyl substituent slow reaction kinetics compared to simpler sulfonamides.

Oxidation and Reduction Reactions

The thiazole ring and sulfonamide group participate in redox transformations.

Oxidation

Target SiteReagentsProductsNotes
Thiazole Sulfur H₂O₂ (30%) in acetic acid, 50°CThiazole sulfoxide/sulfone derivativesSulfone formation dominates under excess oxidant .
Methyl Groups KMnO₄ in acidic mediumCarboxylic acid derivativesSelective oxidation of benzylic methyl groups observed .

Reduction

Target SiteReagentsProductsNotes
Sulfonamide LiAlH₄ in dry etherSulfinic acid or amine derivativesOver-reduction to amines occurs at elevated temperatures.
Thiazole Ring H₂/Pd-CDihydrothiazole analogsPartial saturation preserves aromaticity of the benzene ring .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiazole and toluene-derived aryl groups undergo EAS.

ReactionReagents/ConditionsPosition SelectivityMajor Products
Nitration HNO₃/H₂SO₄, 0–5°CPara to sulfonamide on benzene ringNitro-substituted sulfonamide
Sulfonation Fuming H₂SO₄, 100°CMeta to methyl group on 3-methylphenylPolysulfonated derivatives

Key Limitation : Steric bulk from the thiazole-ethyl chain suppresses reactivity at ortho positions .

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride):

ConditionsProductsApplication
Reflux in xylene, 12 hrsDihydrothiazole-fused bicyclic adductsPrecursors for bioactive heterocycles

Metal-Catalyzed Cross-Coupling

The brominated derivatives (e.g., Br-substituted thiazole) undergo Suzuki-Miyaura couplings:

Catalytic SystemSubstratesProductsYield (%)
Pd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acidsBiaryl-thiazole hybrids65–82

pH-Dependent Tautomerism

In aqueous solutions (pH 2–12), the thiazole ring exhibits tautomeric shifts:

  • Acidic conditions : Protonation at N3 stabilizes the aromatic ring.

  • Basic conditions : Deprotonation at C2-H forms a resonance-stabilized anion .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition steps:

  • 150–200°C : Loss of sulfonamide SO₂ group (endothermic, ΔH = +180 kJ/mol).

  • 250–300°C : Thiazole ring breakdown into HCN and CS₂.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise as a lead structure for the development of new therapeutic agents. Its pharmacological activities include:

  • Antitumor Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this pyrazolo derivative inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HCT116) models with IC50 values ranging from 0.5 μM to 10 μM .
  • Inhibition of Kinases : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Inhibitors targeting kinases such as PI3K and mTOR are crucial in developing targeted cancer therapies. Preliminary studies suggest that this compound may act as a selective inhibitor of these pathways .

Biochemical Applications

Beyond its potential in oncology, 1-(3-chlorophenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has applications in biochemical research:

  • Hypoxia-Inducible Factor Modulation : The compound may influence the activity of hypoxia-inducible factors (HIFs), which play a critical role in cellular responses to low oxygen levels. By stabilizing HIFs, the compound could enhance erythropoietin production and improve red blood cell formation .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antitumor Efficacy :
    • Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.
    • Methodology : MCF-7 and HCT116 cells were treated with varying concentrations of the compound. Cell viability was measured using MTT assays.
    • Results : Significant reduction in cell viability was observed at concentrations above 1 μM, indicating potent antitumor activity.
  • Study on Kinase Inhibition :
    • Objective : To evaluate the inhibitory effects on PI3K and mTOR pathways.
    • Methodology : Western blot analysis was conducted to measure phosphorylation levels of downstream targets.
    • Results : The compound effectively reduced phosphorylation of AKT and S6K1, confirming its role as a kinase inhibitor.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogs identified in the evidence:

Table 1: Structural and Physicochemical Comparisons

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target: 4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide ~C₂₁H₂₃N₂O₂S₂ ~432–440 (estimated) 3-methylphenyl, methyl groups on thiazole High lipophilicity (methyl groups)
G856-3106 C₂₁H₂₄N₂O₄S₂ 432.56 3-methylphenyl, 3,4-dimethoxy on benzene Increased polarity (methoxy groups)
G856-3112 C₂₁H₂₄N₂O₄S₂ 432.56 4-methylphenyl, 3,4-dimethoxy on benzene Steric bulk (4-methyl vs. 3-methyl)
Metabolite () C₂₀H₁₇F₃NO₃S₂ Not provided Trifluoromethyl on phenyl, methylthiazole Enhanced metabolic stability

Key Observations:

In contrast, dimethoxy substituents (e.g., G856-3106/3112) increase polarity, which may enhance solubility but limit blood-brain barrier penetration .

Steric and Electronic Modifications: The 3-methylphenyl group in the target compound vs. The trifluoromethyl group in the metabolite () introduces electron-withdrawing effects, which could improve metabolic stability and resistance to oxidative degradation .

Thiazole Ring Modifications: Analogs in and feature prop-2-en-1-ylamino or dihydrochloride salts on the thiazole ring, which may influence solubility (e.g., hydrochloride salts enhance crystallinity) or reactivity .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from structural analogs:

  • Bioactivity : Sulfonamide-thiazole hybrids are frequently explored as kinase inhibitors or antimicrobial agents. The 3-methylphenyl group may optimize steric fit in enzyme active sites, as seen in similar scaffolds .
  • Synthetic Accessibility : The compound’s purity and availability (e.g., analogs in with 95% purity) suggest feasible synthesis routes, though regioselective methylation on the thiazole ring may pose challenges .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride derivative with a thiazole-containing intermediate. For example, a pyridine-mediated reaction under dry conditions at room temperature for 5 hours yields the sulfonamide core, followed by acidification (pH 5–6) to precipitate the product. Purification via flash chromatography ensures high purity . Key steps include:

  • Reagents: Use of sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) and thiazole intermediates.
  • Conditions: Dry solvents, controlled pH, and inert atmospheres to prevent side reactions.
  • Validation: Analytical techniques like HPLC and NMR (¹H/¹³C) confirm structural integrity .

Q. How is the molecular structure validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) refines crystallographic data to resolve bond lengths, angles, and torsional conformations. For example:

  • Key Parameters: C–S bond lengths (~1.75–1.80 Å) and thiazole ring planarity.
  • Software Workflow: Data collection with APEX2, integration via SAINT, and absorption correction using SADABS .
  • Validation Metrics: R-factor < 0.05 and electron density maps to confirm atomic positions .

Q. What preliminary biological screening assays are recommended?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Controls: Compare with reference drugs (e.g., cisplatin for cytotoxicity, ampicillin for antimicrobial tests) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Modular Synthesis: Vary substituents on the thiazole (e.g., 3-methylphenyl → 4-fluorophenyl) and sulfonamide (e.g., methyl → trifluoromethoxy) .
  • Biological Profiling: Test derivatives against a panel of disease models (e.g., kinase inhibition, apoptosis pathways).
  • Computational Tools: Use molecular docking (AutoDock Vina) to predict binding affinities to targets like SphK1 kinase .

Q. How should contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell line origin, serum concentration) that may affect results. For example, discrepancies in IC₅₀ values may arise from differences in ATP levels in cytotoxicity assays .
  • Dose-Response Validation: Repeat experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Mechanistic Studies: Use siRNA knockdown or Western blotting to confirm target engagement .

Q. What strategies enhance crystallographic data quality for this compound?

Methodological Answer:

  • Crystal Growth: Optimize solvent systems (e.g., DMSO/water mixtures) and slow evaporation techniques.
  • Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
  • Refinement: Employ SHELXL’s TWIN/BASF commands to handle twinning or disorder .

Q. How can computational modeling predict metabolic stability?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME calculate logP, topological polar surface area (TPSA), and cytochrome P450 interactions.
  • Metabolite Identification: Use Mass Frontier to simulate Phase I/II metabolism (e.g., sulfonamide hydrolysis, thiazole oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.